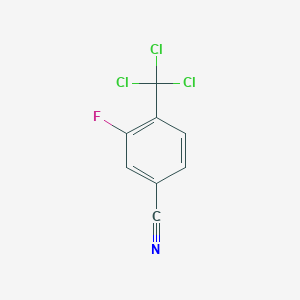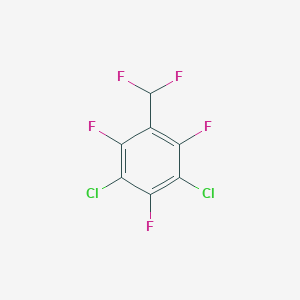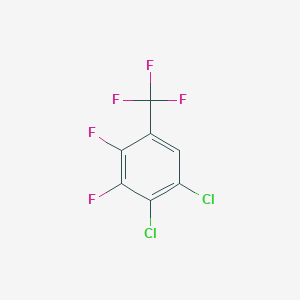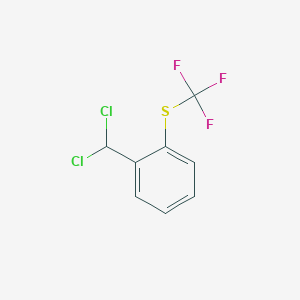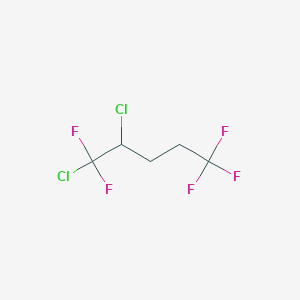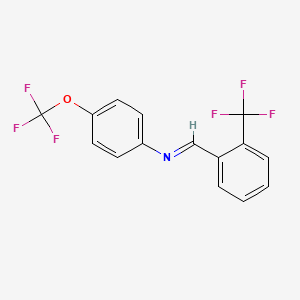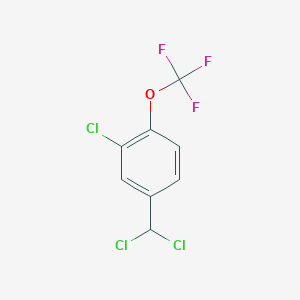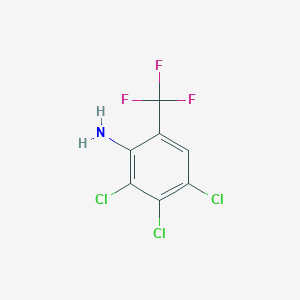
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% (2,3,4-TC6TFA) is an organochlorine compound that has been used in various scientific research applications since its discovery in the mid-20th century. The compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. It has also been used in the synthesis of organophosphorus compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% acts as a Lewis acid, which means that it can coordinate with Lewis bases, such as amines, to form complexes. It can also act as a nucleophile and can be used to catalyze reactions such as the Michael addition.
Biochemical and Physiological Effects
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to be a potent inhibitor of monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% in laboratory experiments has several advantages. It is non-toxic, non-volatile, and relatively stable, making it suitable for use in a variety of reactions. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is also important to note that 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% is a strong Lewis acid, and as such, it can react with many other compounds, which could lead to unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for the use of 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% in scientific research. It could be used as a reagent in the synthesis of new pharmaceuticals, as a catalyst in the synthesis of polymers, or as a ligand in coordination chemistry. It could also be used as a reagent in the synthesis of heterocyclic compounds, or as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, it could be used as an inhibitor of other enzymes or as a reagent in other chemical reactions.
Synthesemethoden
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% is synthesized via a two-step process. The first step involves the reaction of aniline with trichloroacetic acid to form 2,3,4-trichloroaniline. The second step involves the reaction of 2,3,4-trichloroaniline with trifluoromethyl iodide to form 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95%. The reaction of aniline with trichloroacetic acid is carried out at room temperature, while the reaction of 2,3,4-trichloroaniline with trifluoromethyl iodide is carried out at an elevated temperature of 140°C.
Eigenschaften
IUPAC Name |
2,3,4-trichloro-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQPOBBHJIRBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

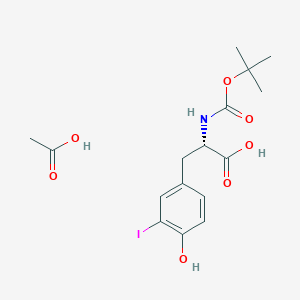
![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

